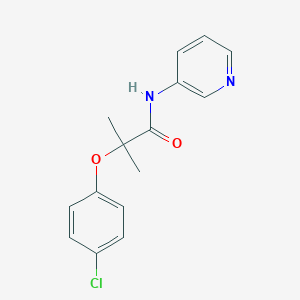![molecular formula C13H14BrN3O B366102 3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide CAS No. 93669-29-5](/img/structure/B366102.png)
3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide
Overview
Description
3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a chemical compound that features a benzamide core substituted with a bromine atom and an imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and imidazole functionalities makes it a versatile molecule for synthetic and biological studies.
Future Directions
The future directions for research on “3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and mechanisms of action. Additionally, their potential applications in various fields such as pharmaceuticals, agrochemicals, and other industries could be investigated .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Pharmacokinetics
The compound has a molecular weight of 308174, a density of 14±01 g/cm3, and a boiling point of 5221±350 °C at 760 mmHg . These properties may influence its bioavailability.
Result of Action
Imidazole derivatives are known to show a broad range of biological activities .
Action Environment
The compound’s physical and chemical properties, such as its density, boiling point, and molecular weight, may influence its stability and efficacy in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide typically involves the following steps:
Bromination of Benzamide: The starting material, benzamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Formation of Imidazole Derivative: The brominated benzamide is then reacted with 1H-imidazole-1-propylamine under basic conditions to form the desired product. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in solvents like acetonitrile or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition or receptor modulation.
Biological Studies: The compound’s imidazole ring is known for its biological activity, making it useful in the study of enzyme mechanisms and protein interactions.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide
- 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide
- 3-iodo-N-[3-(1H-imidazol-1-yl)propyl]benzamide
Uniqueness
Compared to its analogs, 3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide offers a unique combination of reactivity and stability. The bromine atom provides a balance between the reactivity of chlorine and the bulkiness of iodine, making it suitable for a wide range of synthetic applications. Additionally, the imidazole ring enhances its biological activity, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
3-bromo-N-(3-imidazol-1-ylpropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c14-12-4-1-3-11(9-12)13(18)16-5-2-7-17-8-6-15-10-17/h1,3-4,6,8-10H,2,5,7H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCCNNHZNYRVBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCCN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320309 | |
| Record name | 3-bromo-N-(3-imidazol-1-ylpropyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666708 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
93669-29-5 | |
| Record name | 3-bromo-N-(3-imidazol-1-ylpropyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-phenylethan-1-one](/img/structure/B366051.png)









![2-{[(2-Naphthyloxy)acetyl]amino}benzamide](/img/structure/B366103.png)
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B366114.png)


